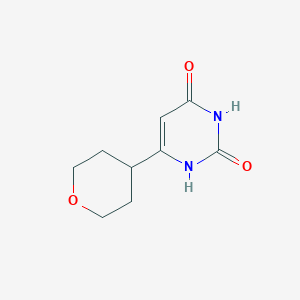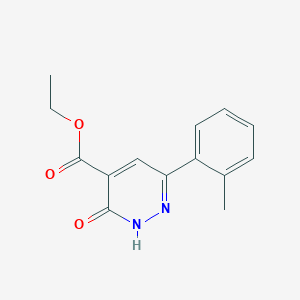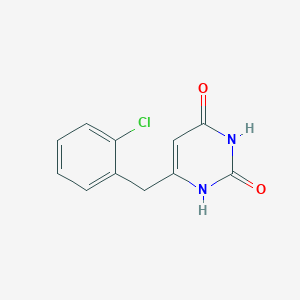
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine
Descripción general
Descripción
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine (6-AEE-NEMPA) is a small molecule with a unique structure and a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Ring Transformations and Aminations
Reactions involving heterocyclic halogeno compounds with nucleophiles have demonstrated ring transformations and aminations, leading to the formation of various amino compounds. These transformations are significant for synthesizing new heterocyclic compounds with potential applications in material science and pharmaceuticals (Hertog et al., 2010).
Molecular Salt Formation
The study on "2-Amino-6-methylpyridinium 2,2,2-trichloroacetate" illustrates the formation of molecular salts from amino pyridines, highlighting the geometrical and hydrogen bonding characteristics that could be crucial for designing novel compounds with specific properties (Babu et al., 2014).
Synthesis of Heterocyclic Compounds
Research on "Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate" showcases the synthesis of heterocyclic compounds from pyridin-2-amines, which are crucial for developing compounds with potential bioactivity or as intermediates for further chemical synthesis (Yao et al., 2010).
Formation of Aminals via Pummerer Rearrangement
The formation of aminals from amines through Pummerer rearrangement has been investigated, offering insights into novel synthetic pathways for creating complex nitrogen-containing compounds, which could have applications in medicinal chemistry (Rakhit et al., 1979).
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. For example, some amines can interact with neurotransmitter systems in the brain, such as the dopaminergic or serotonergic systems .
Mode of Action
The compound could potentially interact with its targets by binding to them, which could either activate or inhibit their function. This could lead to changes in cellular signaling pathways and ultimately alter the behavior of the cell .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound were to interact with neurotransmitter systems, it could affect pathways related to mood regulation, motor control, and many other functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, amines are often well absorbed in the gut and can cross the blood-brain barrier, but they can also be rapidly metabolized by enzymes in the body .
Result of Action
The effects of the compound at the molecular and cellular level would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific type of cells or tissues in which the compound is present .
Propiedades
IUPAC Name |
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(2)10-6-4-5-9(12-10)7-8-11/h4-6H,3,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFOWXHQBTNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)

![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)




![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)